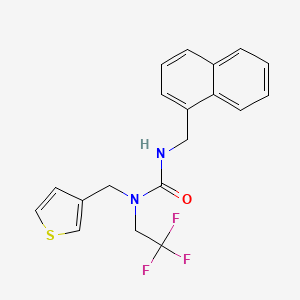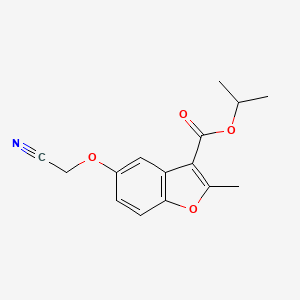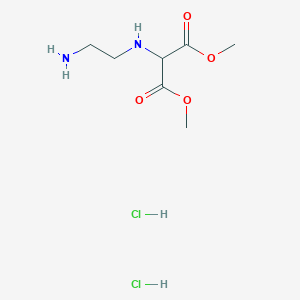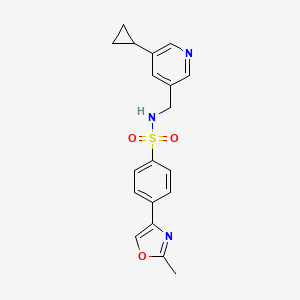
3-(Naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea, also known as NTU-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NTU-1 is a urea-based compound that has been synthesized using a variety of methods.
科学的研究の応用
Conformational Adjustments and Self-Assembly
Research into conformational adjustments and self-assembly of urea and thiourea-based assemblies has shown that these compounds exhibit unique structural behaviors due to intramolecular hydrogen bonding and anion-dependent heterosynthons. For example, studies on derivatives like 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-urea have demonstrated their ability to form homodimeric sub-assemblies and undergo facile cyclization or form hydrated salts with inorganic acids, highlighting their potential in the development of anion-guided assemblies (Phukan & Baruah, 2016).
Fluorescent Sensing
Certain naphthalene-thiophene hybrid molecules have been developed as fluorescent AND logic gates for the detection of ions like Zn2+ and OAc-. These compounds demonstrate how the structural integration of naphthalene and thiophene units can be leveraged for selective ion sensing, offering insights into intracellular zinc detection and the development of novel chemosensors (Karak et al., 2013).
Chemosensors for Metal Ions
Naphthalene urea derivatives have been synthesized and shown to possess unique absorption and fluorescence responses to specific ions, such as fluoride. These studies indicate the compound's application in the development of selective fluorescent chemosensors, which could be useful for environmental monitoring and analytical chemistry (Cho et al., 2003).
Polymer Synthesis
The use of naphthalene-containing urea derivatives in polymer synthesis has been explored, with studies demonstrating their incorporation into poly(urea-urethane)s. These polymers, characterized by good yields and solubility in organic solvents, highlight the potential of such derivatives in creating new materials with desired physical properties for industrial applications (Mallakpour & Rafiee, 2007).
Anion Receptor and Metal Ion Binding
Research on naphthalene urea derivatives has also delved into their anion receptor capabilities and binding behavior towards metal ions. These studies contribute to the understanding of the compound's structural influence on its binding properties, offering avenues for the design of new anion receptors and sensors for various applications (Jeong et al., 2007).
特性
IUPAC Name |
3-(naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2OS/c20-19(21,22)13-24(11-14-8-9-26-12-14)18(25)23-10-16-6-3-5-15-4-1-2-7-17(15)16/h1-9,12H,10-11,13H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQAXWITUWTRNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)N(CC3=CSC=C3)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2364161.png)
![tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2364163.png)
![Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2364164.png)
![Methyl 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride](/img/structure/B2364165.png)


![1-(4-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2364169.png)

![1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2364174.png)
![Tert-butyl 4-(2-oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)piperidine-1-carboxylate](/img/structure/B2364176.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2364177.png)